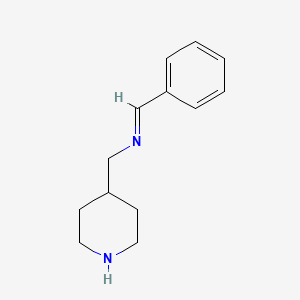

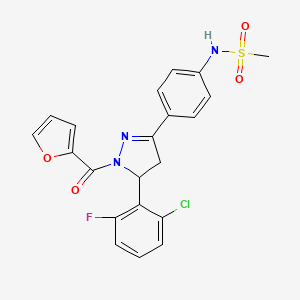

N-Benzylidene(piperidin-4-yl)methanamine

Vue d'ensemble

Description

N-Benzylidene(piperidin-4-yl)methanamine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Piperidine derivatives have been explored for their roles as serotonin receptor agonists, histamine receptor antagonists, and acetylcholinesterase inhibitors, among other pharmacological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can involve various chemical reactions, including the reaction of N,N-bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . Additionally, the condensation of piperidin-4-yl-diphenyl-methanol with sulfonyl chlorides in the presence of a base such as triethylamine has been used to synthesize sulfonyl-substituted piperidines . These synthetic routes are crucial for creating a library of piperidine compounds with diverse substituents, which can be further evaluated for their biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using X-ray crystallography. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, which is a common feature of piperidine derivatives . Similarly, the crystal structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol confirms the chair conformation of the piperidine ring and provides detailed information about the distorted tetrahedral geometry around the sulfonyl group . These structural insights are important for understanding the conformational preferences of these molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the benzylamine moiety in these compounds can be modified to introduce different substituents, which can significantly alter their pharmacological properties . The reactivity of the piperidine nitrogen and the sulfonyl group also allows for further chemical modifications, enabling the synthesis of a wide range of analogs with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and membrane permeability, are critical for their development as drug candidates. For instance, the lead compound NLX-204 from the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and favorable penetration through the Caco-2 cell monolayer, indicating its potential as an orally bioavailable drug . The physical and chemical properties of these compounds are often optimized through structural modifications to enhance their drug-like characteristics and pharmacokinetic profiles.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Optimization : The synthesis of imines similar to N-Benzylidene(piperidin-4-yl)methanamine has been studied using Density Functional Theory (DFT) methods to determine the best temperature conditions for synthesis (Jafari, 2018).

Structural Studies : Research has focused on the characterization of compounds with structures related to N-Benzylidene(piperidin-4-yl)methanamine. This includes studies on crystal structure and thermal properties, providing insights into their stability and reactivity (Karthik et al., 2021).

Pharmaceutical Applications

Antidepressant Activity : Derivatives of N-Benzylidene(piperidin-4-yl)methanamine have been studied as potential antidepressant drug candidates. These compounds show high affinity for serotonin receptors and robust antidepressant-like activity in animal models (Sniecikowska et al., 2019).

Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for anticonvulsant activity, showing significant potential in this area (Pandey & Srivastava, 2011).

Applications in Bone Disorders

- Bone Formation Enhancement : Certain compounds structurally similar to N-Benzylidene(piperidin-4-yl)methanamine have been identified as agonists targeting the Wnt beta-catenin pathway, leading to increased bone formation in animal studies (Pelletier et al., 2009).

Miscellaneous Applications

Potential Sigma Receptor Ligands : Spiropiperidines, which are related to N-Benzylidene(piperidin-4-yl)methanamine, have been synthesized and shown to have high affinity for sigma receptors. These receptors are involved in several neurological processes (Maier & Wünsch, 2002).

Serotonin Receptor Ligands : Studies have focused on developing compounds with high serotonin receptor affinity, potentially useful in treating neurological disorders (Berardi et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

1-phenyl-N-(piperidin-4-ylmethyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,10,13-14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYCRQJZOXMPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylidene(piperidin-4-yl)methanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)